6-Hydroxy-6-defluoro Ciprofloxacin
Overview
Description
6-Hydroxy-6-defluoro ciprofloxacin is a derivative of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic commonly used to treat bacterial infections. The modification involves the substitution of the 6-fluoro group with a hydroxyl group. This change can occur as a result of photochemical reactions in aqueous solutions, where ciprofloxacin undergoes low-efficiency substitution when irradiated, leading to the formation of the hydroxylated product .
Synthesis Analysis
The synthesis of this compound is not directly described in the provided papers. However, the photochemical degradation of ciprofloxacin in aqueous solutions can lead to the formation of this compound. The process involves irradiation in water, which induces a substitution of the 6-fluoro group by an OH group, a reaction that occurs with low efficiency . The presence of certain additives, such as sodium sulfite or phosphate, can alter the reaction pathway, leading to reductive defluorination or further degradation of the piperazine moiety .
Molecular Structure Analysis
The molecular structure of the intermediate formed during the photodegradation of ciprofloxacin has been elucidated using various spectroscopic techniques, including ultraviolet, mass, and nuclear magnetic resonance (NMR) spectroscopy . Although the intermediate is not the final hydroxylated product, these techniques are relevant for analyzing the structure of this compound as well.
Chemical Reactions Analysis
Ciprofloxacin's chemical reactions in aqueous solutions, particularly under photochemical conditions, have been studied extensively. The compound undergoes a series of reactions, including defluorination and decarboxylation, with the former being a major pathway in the presence of certain reagents . The intermediate products of these reactions can further degrade into other compounds, such as aromatic amino-compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ciprofloxacin and its derivatives are crucial for their pharmaceutical applications. For instance, the solubility and bioavailability of ciprofloxacin can be enhanced through complexation with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin, which increases its solubility seven-fold compared to pure ciprofloxacin . This complexation also enhances the antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, the formulation of ciprofloxacin into ocuserts using various polymers has been explored to improve its therapeutic efficacy and patient compliance by achieving sustained release and reducing the frequency of administration .
Scientific Research Applications
Degradation and Metabolism
6-Hydroxy-6-defluoro Ciprofloxacin is a metabolite of Ciprofloxacin, a fluoroquinolone antibacterial drug. The degradation of Ciprofloxacin by basidiomycetous fungi was studied, revealing a broad potential for degradation among fungi in various environments. The study identified metabolites formed from Ciprofloxacin, including a new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP. This indicates a network of metabolic pathways involving hydroxylation and other transformations (Wetzstein et al., 1999).
Enhancement of Solubility and Bioavailability
A study explored the complexation effect of mono-6-deoxy-6-aminoethylamino-β-cyclodextrin on Ciprofloxacin, enhancing its solubility and bioavailability. This complexation could significantly increase the aqueous solubility of Ciprofloxacin, providing new avenues for its clinical use (Choi et al., 2017).
Phototoxicity Assessment
The photosensitizing potential of Ciprofloxacin under ambient levels of ultraviolet radiation was assessed. This study is particularly relevant in tropical countries with abundant sunlight, where exposure to UV radiation could lead to harmful effects in Ciprofloxacin users. The generation of reactive oxygen species by Ciprofloxacin was studied, highlighting its potential phototoxicity (Agrawal et al., 2007).
Transdermal Delivery
Research on nano-transfersomal vesicles for the non-invasive trans-tympanic delivery of Ciprofloxacin aimed to enhance local delivery to the middle ear. This approach could be promising for non-invasive delivery, improving the treatment of acute otitis media (Al-mahallawi et al., 2014).
Environmental Impact
The low biodegradability of Ciprofloxacin enhances its accumulation in the environment, affecting non-target pathogens and increasing the risk of resistant bacteria development. Technologies for efficient wastewater treatment to remove Ciprofloxacin are essential (Tasca et al., 2020).
Controlled Drug Delivery
A study on controlled release of Ciprofloxacin using hydrogel prepared by ultrasound demonstrated that the hydrogel's swelling properties and drug absorption were proportional, suggesting its suitability for controlled drug delivery in biomedical applications (Ebrahimi & Salavaty, 2018).
Mechanism of Action
Target of Action
6-Hydroxy-6-defluoro Ciprofloxacin is a derivative of Ciprofloxacin , which is a second-generation fluoroquinolone . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the function of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, thereby hindering DNA replication and transcription processes . As a result, bacterial cell division and growth are inhibited, leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these pathways, preventing the bacteria from replicating and growing .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other compounds, and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to 6-Hydroxy-6-defluoro Ciprofloxacin with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .
Molecular Mechanism
A metabolic scheme previously described for enrofloxacin degradation could be confirmed and extended . A new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP, provided confirmatory evidence for the proposed network of congeners . This may result from sequential hydroxylation of CIP and its congeners by hydroxyl radicals .
Metabolic Pathways
It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to this compound with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .
properties
IUPAC Name |
1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPCJSQQBRNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476235 | |
Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226903-07-7 | |
Record name | Hydroxyciprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.